6-[3-[4,6-bis(dodecylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-didodecyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[3-[4,6-bis(dodecylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-didodecyl-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, characterized by multiple dodecylamino groups and triazine rings, makes it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-[4,6-bis(dodecylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-didodecyl-1,3,5-triazine-2,4-diamine typically involves the sequential nucleophilic substitution of cyanuric chloride with dodecylamine and other nucleophiles. The reaction is carried out under controlled conditions, often at ambient temperature, to ensure the selective substitution of the chlorine atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-[3-[4,6-bis(dodecylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-didodecyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dodecylamino groups can be replaced by other nucleophiles.
Oxidation and Reduction: The triazine rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include cyanuric chloride, dodecylamine, and other nucleophiles. The reactions are typically carried out in solvents such as dichloromethane or ethanol, under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted triazines, while oxidation and reduction reactions can lead to different oxidation states of the triazine rings .
Scientific Research Applications
6-[3-[4,6-bis(dodecylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-didodecyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymer stabilizers, herbicides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-[3-[4,6-bis(dodecylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-didodecyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound’s triazine rings and dodecylamino groups enable it to bind to various biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-substituted-1,3,5-triazines: These compounds share the triazine core structure and exhibit similar chemical properties and reactivity.
Hexamethylmelamine: Known for its antitumor properties, used clinically to treat various cancers.
2-Amino-4-morpholino-1,3,5-triazine: Used for its antitumor properties.
Uniqueness
6-[3-[4,6-bis(dodecylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-didodecyl-1,3,5-triazine-2,4-diamine is unique due to its multiple dodecylamino groups and the specific arrangement of triazine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C60H108N10 |
---|---|
Molecular Weight |
969.6 g/mol |
IUPAC Name |
6-[3-[4,6-bis(dodecylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-didodecyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C60H108N10/c1-5-9-13-17-21-25-29-33-37-41-48-61-57-65-55(66-58(69-57)62-49-42-38-34-30-26-22-18-14-10-6-2)53-46-45-47-54(52-53)56-67-59(63-50-43-39-35-31-27-23-19-15-11-7-3)70-60(68-56)64-51-44-40-36-32-28-24-20-16-12-8-4/h45-47,52H,5-44,48-51H2,1-4H3,(H2,61,62,65,66,69)(H2,63,64,67,68,70) |
InChI Key |
NGBOHWBTYJUDDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC1=NC(=NC(=N1)C2=CC(=CC=C2)C3=NC(=NC(=N3)NCCCCCCCCCCCC)NCCCCCCCCCCCC)NCCCCCCCCCCCC |
Origin of Product |
United States |
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